![molecular formula C8H8BF3O3 B1461899 2-Methyl-4-(trifluoromethoxy)phenylboronic acid CAS No. 850033-39-5](/img/structure/B1461899.png)
2-Methyl-4-(trifluoromethoxy)phenylboronic acid
Overview
Description
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C8H8BF3O2 . It has an average mass of 203.954 Da and a monoisotopic mass of 204.056946 Da . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a white powder . It has a molecular weight of 203.96 .Scientific Research Applications
Synthesis of Biologically Active Molecules
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is used as a reactant in the synthesis of various biologically active molecules . This includes the production of lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and PA-824 analogs .
Lactate Dehydrogenase Inhibitors: These inhibitors are used against cancer cell proliferation . Lactate dehydrogenase plays a key role in the metabolism of cancer cells, and its inhibition can potentially slow down or stop the growth of these cells .
PA-824 Analogs: These analogs are used as antituberculosis drugs . Tuberculosis is a serious infectious disease, and the development of new drugs is crucial in the fight against it .
Suzuki-Miyaura Cross-Coupling Reactions
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is also involved in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural units in pharmaceuticals, agrochemicals, and organic materials .
Synthesis of 2-Trifluoromethyl Aryl or Heteroaryl Derivatives
This compound can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . These derivatives have potential applications in medicinal chemistry due to their bioisosteric properties .
Synthesis of 4-(2-Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine . This compound is a potential antagonist of corticotropin-releasing hormone, which plays a key role in the body’s response to stress .
Safety and Hazards
properties
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-4-6(15-8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNGQLGNHIYWOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660292 | |
Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)phenylboronic acid | |
CAS RN |
850033-39-5 | |
Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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